molecular formula C10H16ClN B1419431 N-ethyl-2,4-dimethylaniline hydrochloride CAS No. 1193388-36-1

N-ethyl-2,4-dimethylaniline hydrochloride

Cat. No.: B1419431
CAS No.: 1193388-36-1
M. Wt: 185.69 g/mol
InChI Key: SFOIOHFBGKWVOS-UHFFFAOYSA-N
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Description

“N-ethyl-2,4-dimethylaniline hydrochloride” is a chemical compound with the CAS Number: 1193388-36-1 . It has a molecular weight of 185.7 and is in the form of a powder . It is used in proteomics research .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C10H15N.ClH/c1-4-11-10-6-5-8 (2)7-9 (10)3;/h5-7,11H,4H2,1-3H3;1H . This indicates the presence of a chlorine atom (Cl), a nitrogen atom (N), and multiple carbon © and hydrogen (H) atoms in the molecule.


Chemical Reactions Analysis

Dimethylaniline, a related compound, is known to be nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive . It can also be lithiated with butyllithium .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 185.7 . It is stored at room temperature .

Scientific Research Applications

  • Catalytic N-Demethylation Reactions : N-ethyl-2,4-dimethylaniline hydrochloride is used in N-demethylation reactions catalyzed by enzymes like chloroperoxidase. Kedderis and Hollenberg (1983) studied the kinetics of chloroperoxidase-catalyzed N-demethylation of N,N-dimethylaniline, revealing insights into the enzyme's mechanism and substrate interactions (Kedderis & Hollenberg, 1983).

  • Synthesis of Analogous Compounds : Research by Vaid et al. (2014) demonstrates the use of 2,4-dimethylaniline, a related compound, in the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues. This illustrates its application in complex organic syntheses (Vaid et al., 2014).

  • Metabolism Studies : In metabolic studies, this compound and its derivatives are used to understand biotransformation processes. For instance, Hlavica and Kiese (1969) explored the N-oxygenation of N-ethyl- and N,N-dimethylaniline in rabbit liver microsomes (Hlavica & Kiese, 1969).

  • Kinetic Studies in Biochemistry : Kedderis and Hollenberg (1984) conducted pH kinetic studies on the N-demethylation of N,N-dimethylaniline, providing insights into the enzymatic processes and the influence of pH on these reactions (Kedderis & Hollenberg, 1984).

  • Characterization of Enzyme-Catalyzed Reactions : Another study by Kedderis et al. (1980) characterized N-demethylation reactions catalyzed by chloroperoxidase, showing the use of N,N-dimethylaniline in understanding enzyme catalysis (Kedderis et al., 1980).

Safety and Hazards

“N-ethyl-2,4-dimethylaniline hydrochloride” has a GHS07 pictogram, indicating that it is a hazardous substance . The safety information includes a warning signal word and several hazard statements . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, and carcinogenicity category 2 .

Mechanism of Action

“N-ethyl-2,4-dimethylaniline hydrochloride” is a derivative of aniline, which is a primary amine. Anilines are known to interact with a variety of biological targets, including enzymes and receptors, and can undergo various biochemical transformations. The specific targets and mode of action for this compound would depend on its exact structure and any modifications it might have .

In terms of pharmacokinetics, anilines are generally well-absorbed and can be distributed throughout the body. They are primarily metabolized in the liver, often through processes such as acetylation or hydroxylation, and excreted in the urine .

The action of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, changes in pH could affect the compound’s ionization state, potentially altering its absorption, distribution, metabolism, and excretion .

Biochemical Analysis

Biochemical Properties

N-ethyl-2,4-dimethylaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further interact with other cellular components . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation. These changes can result in altered cellular metabolism, including shifts in energy production and utilization . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. Additionally, it can activate certain transcription factors, leading to changes in gene expression that can have wide-ranging effects on cellular function . These molecular interactions are critical for understanding the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the effects become more pronounced. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These dosage-dependent effects are important for understanding the compound’s safety profile and therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its biological activity and toxicity. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and designing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . This compound can accumulate in certain tissues, leading to localized effects. The distribution pattern of the compound is influenced by factors such as its chemical properties, the presence of transporters, and the physiological state of the organism.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is an important aspect of its biochemical properties and can provide insights into its mechanism of action.

Properties

IUPAC Name

N-ethyl-2,4-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-4-11-10-6-5-8(2)7-9(10)3;/h5-7,11H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOIOHFBGKWVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.